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Introduction
Lipases are a class of enzymes that catalyze the hydrolysis of lipids, playing a crucial role in

various biological processes and industrial applications. Accurate and efficient measurement of

lipase activity is essential for basic research, enzyme characterization, and the screening of

potential inhibitors or activators in drug development. The p-nitrophenyl myristate (pNPM)

lipase assay is a widely used, simple, and reliable colorimetric method for quantifying lipase

activity. This application note provides a detailed protocol for performing this assay in a 96-well

microplate format, which is amenable to high-throughput screening.

The assay is based on the enzymatic hydrolysis of the chromogenic substrate p-nitrophenyl

myristate by lipase. This reaction releases p-nitrophenol (pNP), a yellow-colored product that

can be quantified by measuring its absorbance at 405-410 nm. The rate of p-nitrophenol

formation is directly proportional to the lipase activity in the sample.

Principle of the Assay
Lipase hydrolyzes the ester bond of the colorless substrate, p-nitrophenyl myristate, to release

myristic acid and the yellow-colored p-nitrophenol. The intensity of the yellow color, measured
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at 405-410 nm, is directly proportional to the amount of p-nitrophenol produced and thus to the

lipase activity.[1]

Experimental Protocols
This section provides a detailed methodology for the p-nitrophenyl myristate lipase assay in a

96-well microplate format.

Materials and Reagents
p-Nitrophenyl myristate (pNPM)

Lipase (e.g., from Candida rugosa or porcine pancreas, for positive control)

2-Propanol (Isopropanol)

Sodium phosphate buffer (50 mM, pH 7.2-8.0)

Triton X-100

96-well clear flat-bottom microplates

Microplate reader capable of measuring absorbance at 405-410 nm

Incubator or heated microplate reader

Reagent Preparation
1. Substrate Stock Solution (16.5 mM pNPM):

Dissolve an appropriate amount of p-nitrophenyl myristate in 2-propanol to achieve a final
concentration of 16.5 mM.
Sonicate the solution for 5-10 minutes at 30°C to aid dissolution and prevent aggregation.[2]
This solution should be prepared fresh daily.

2. Assay Buffer (50 mM Sodium Phosphate, 0.4% Triton X-100):

Prepare a 50 mM sodium phosphate buffer and adjust the pH to the desired value (typically
between 7.2 and 8.0).
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Add Triton X-100 to a final concentration of 0.4% (v/v) to aid in the emulsification of the
substrate. Mix thoroughly until the Triton X-100 is completely dissolved.

3. Substrate Working Solution:

Prepare the substrate working solution by adding 1 part of the Substrate Stock Solution to 9
parts of the Assay Buffer.
Mix vigorously (e.g., by vortexing or extensive pipetting) immediately before use to ensure a
homogenous emulsion. The solution may appear cloudy.

4. Enzyme Solution:

Prepare a stock solution of the lipase enzyme in the Assay Buffer at a desired concentration.
Prepare serial dilutions of the enzyme stock solution in the Assay Buffer to determine the
optimal enzyme concentration for the assay.

Assay Procedure
Set up the Microplate:

Add 20 µL of the enzyme solution (or sample) to the wells of a 96-well microplate.

For the blank wells, add 20 µL of the Assay Buffer without the enzyme.

It is recommended to perform all measurements in triplicate.

Pre-incubation:

Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5 minutes to

allow the enzyme solution to reach the optimal temperature.

Initiate the Reaction:

Add 180 µL of the freshly prepared Substrate Working Solution to each well to initiate the

enzymatic reaction. The total reaction volume in each well will be 200 µL.

Kinetic Measurement:
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Immediately place the microplate in a microplate reader pre-heated to the assay

temperature.

Measure the absorbance at 405 nm (or 410 nm) at regular intervals (e.g., every 30 or 60

seconds) for a total period of 10-20 minutes.

Data Analysis
Calculate the Rate of Reaction:

For each well, plot the absorbance values against time.

Determine the initial linear rate of the reaction (ΔAbs/min) from the slope of the linear

portion of the curve.

Subtract the rate of the blank wells from the rate of the sample wells to correct for any

non-enzymatic hydrolysis of the substrate.

Calculate Lipase Activity:

The lipase activity can be calculated using the Beer-Lambert law: Activity (U/mL) =

(ΔAbs/min) * V_total / (ε * l * V_enzyme) Where:

ΔAbs/min is the rate of change in absorbance per minute.

V_total is the total reaction volume in the well (in mL).

ε is the molar extinction coefficient of p-nitrophenol under the assay conditions (a

standard curve of p-nitrophenol should be prepared to determine this value accurately,

but a literature value can be used as an approximation).

l is the path length of the light in the well (in cm, typically provided by the microplate

manufacturer).

V_enzyme is the volume of the enzyme solution added to the well (in mL).

One unit (U) of lipase activity is typically defined as the amount of enzyme that liberates 1

µmol of p-nitrophenol per minute under the specified assay conditions.
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Data Presentation
The following table summarizes the key quantitative parameters of the p-nitrophenyl myristate

lipase assay protocol.

Parameter Value Notes

Substrate
p-Nitrophenyl myristate

(pNPM)

Substrate Stock Concentration 16.5 mM In 2-propanol

Final Substrate Concentration 1.485 mM In the final reaction volume

Buffer 50 mM Sodium Phosphate pH 7.2 - 8.0

Emulsifier 0.4% (v/v) Triton X-100 In the assay buffer

Total Reaction Volume 200 µL

Enzyme Volume 20 µL

Incubation Temperature 37°C
Can be optimized for specific

lipases

Incubation Time 10 - 20 minutes Kinetic measurement

Wavelength 405 - 410 nm

Mandatory Visualization
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Caption: Experimental workflow for the p-nitrophenyl myristate lipase assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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